molecular formula C14H15N3O3 B2899980 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide CAS No. 2034533-64-5

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide

Cat. No.: B2899980
CAS No.: 2034533-64-5
M. Wt: 273.292
InChI Key: VBCZRKJYINUNNI-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyridazinone core, a cyclopropyl group, and a furan carboxamide moiety, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl carbinol.

    Attachment of the Furan Carboxamide Moiety: This step may involve the coupling of a furan carboxylic acid derivative with the pyridazinone intermediate using amide bond-forming reactions, such as those employing carbodiimides (e.g., EDC, DCC) or other coupling agents.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized at the furan ring or the pyridazinone core using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions could target the carbonyl groups, potentially using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at the furan or pyridazinone rings, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: EDC, DCC for amide bond formation.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated or epoxidized derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a probe to study biological pathways or as a lead compound in drug discovery.

    Medicine: Investigation of its therapeutic potential in treating diseases, possibly as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes, binding to receptor sites, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar pyridazinone cores, such as 3-cyclopropyl-6-oxopyridazin-1(6H)-yl derivatives.

    Furan Carboxamides: Compounds featuring furan carboxamide moieties, which may exhibit similar chemical reactivity and biological activity.

Uniqueness

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties compared to other pyridazinone or furan carboxamide derivatives.

Properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-13-6-5-11(10-3-4-10)16-17(13)8-7-15-14(19)12-2-1-9-20-12/h1-2,5-6,9-10H,3-4,7-8H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCZRKJYINUNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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